molecular formula C8H9N3O2 B1335708 Ethyl 3-amino-4,4-dicyanobut-3-enoate CAS No. 86165-77-7

Ethyl 3-amino-4,4-dicyanobut-3-enoate

Cat. No. B1335708
CAS RN: 86165-77-7
M. Wt: 179.18 g/mol
InChI Key: PWKXQSSBFGFFBW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,4-dicyanobut-3-enoate is a compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of amino and dicyano functional groups attached to a but-3-enoate moiety. These functional groups are reactive and can participate in a variety of chemical reactions, making the compound a versatile reagent in synthetic chemistry .

Synthesis Analysis

The synthesis of ethyl

Scientific Research Applications

  • Crystal Packing and Nonhydrogen Bonding Interactions :

    • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates unique N⋯π and O⋯π interactions in its crystal packing, forming a zigzag double-ribbon through rare nonhydrogen bonding interactions (Zhang, Wu, & Zhang, 2011).
  • Spectroscopic and Theoretical Studies :

    • A study synthesized and characterized ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, providing insights into its vibrational spectra and theoretical vibrational frequencies (Koca et al., 2014).
  • Regio- and Stereoselective Chemical Reactions :

    • Ethyl 3-aminobut-2-enoates exhibit highly regio- and stereoselective addition to 2-substituted 3-nitro-2H-chromenes, highlighting their potential in producing trans,trans-2,3,4-trisubstituted chromanes (Korotaev et al., 2013).
  • Phosphine-Catalyzed Cycloaddition :

    • Phosphine-catalyzed [3 + 2] cycloaddition of 4,4-dicyano-2-methylenebut-3-enoates with benzyl buta-2,3-dienoate and penta-3,4-dien-2-one utilizes these compounds in regiospecific annulation reactions, demonstrating their versatility in chemical synthesis (Zhang & Shi, 2013).
  • Synthesis of Unnatural α-Amino Acid Derivatives :

    • Ethyl 3-aminobut-2-enoates were used in the synthesis of unnatural α-amino esters through a Pd(II)-catalyzed three-component coupling method, indicating their utility in creating complex organic molecules (Hopkins & Malinakova, 2007).
  • C⋯π Interaction Studies :

    • Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate shows an unusual C⋯π interaction of non-hydrogen bond type, adding to the understanding of electrostatic interactions in organic molecules (Zhang, Tong, Wu, & Zhang, 2012).
  • Synthesis of β,β-Difluorohomoallylic Alcohols :

    • Treatment of ethyl 4,4-difluoro-3-(triethylsilyl)but-3-enoate with TBAF led to the synthesis of versatile intermediates for constructing stable isosteres of peptide or fluorinated sugar molecules, showcasing the compound's applicability in diverse chemical syntheses (Omote et al., 2013).

properties

IUPAC Name

ethyl 3-amino-4,4-dicyanobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)3-7(11)6(4-9)5-10/h2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKXQSSBFGFFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407380
Record name Ethyl 3-amino-4,4-dicyanobut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4,4-dicyanobut-3-enoate

CAS RN

86165-77-7
Record name Ethyl 3-amino-4,4-dicyanobut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-amino-4,4-dicyano-3-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NK Jadhav, BR Kale, MS Alam… - Current Organic …, 2021 - ingentaconnect.com
Heterocycles are the main structural motif of DNA and RNA and play a crucial role in various chemical reactions of metabolisms. Therefore, heterocyclic compounds show good …
Number of citations: 3 www.ingentaconnect.com

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